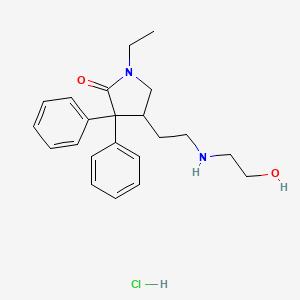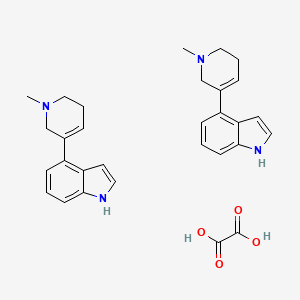
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring fused with a pyridine ring, and it is often studied for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the pyridine moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring the safety of the production environment.
化学反応の分析
Types of Reactions
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through complex biochemical pathways, which are the subject of ongoing research .
類似化合物との比較
Similar Compounds
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole: This compound lacks the oxalic acid moiety but shares the core structure.
1H-indole derivatives: These compounds have variations in the substituents on the indole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the indole and pyridine rings in 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid gives it unique chemical properties that are not found in simpler indole or pyridine derivatives. This structural complexity contributes to its potential as a versatile compound in various scientific applications.
特性
CAS番号 |
83363-31-9 |
|---|---|
分子式 |
C30H34N4O4 |
分子量 |
514.6 g/mol |
IUPAC名 |
4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;oxalic acid |
InChI |
InChI=1S/2C14H16N2.C2H2O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;3-1(4)2(5)6/h2*2,4-8,15H,3,9-10H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
RBCVUBTUWXFWLC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.CN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


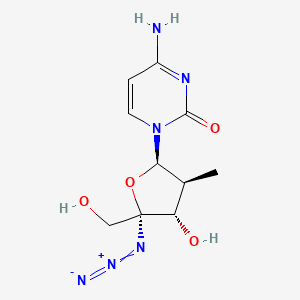




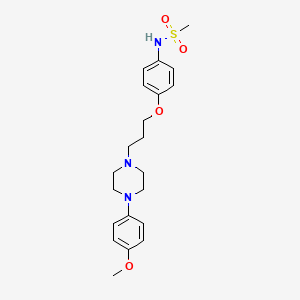
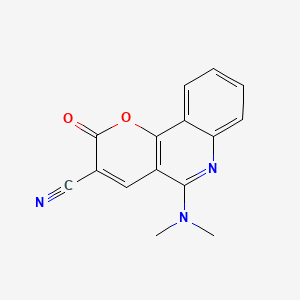

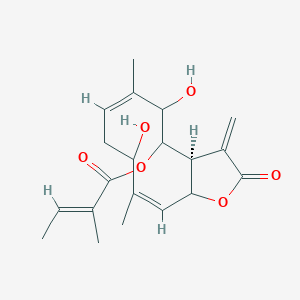
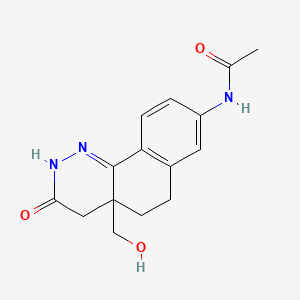


![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
